

# Characterization of Molecular Formula C<sub>11</sub>H<sub>14</sub>: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Phenyl-1-pentene

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This technical guide provides a comprehensive overview of the characterization of compounds with the molecular formula C<sub>11</sub>H<sub>14</sub>. This formula corresponds to a degree of unsaturation of five, suggesting the presence of a benzene ring and additional unsaturation or rings. This guide will explore the structural diversity of C<sub>11</sub>H<sub>14</sub> isomers and detail the analytical methodologies essential for their identification and characterization, with a focus on spectroscopic techniques.

## Introduction to C<sub>11</sub>H<sub>14</sub> Isomers

The molecular formula C<sub>11</sub>H<sub>14</sub> encompasses a wide array of structural isomers. These isomers can be broadly categorized into several classes based on their carbon skeleton and the nature of their unsaturation. Understanding the possible isomeric structures is the first step in the characterization process. The primary classes of isomers for C<sub>11</sub>H<sub>14</sub> include:

- **Alkylbenzenes:** These consist of a benzene ring substituted with one or more alkyl groups totaling five carbon atoms. Examples include pentylbenzene, (1-methylbutyl)benzene, and various isomers of diethylbenzene.
- **Cycloalkylbenzenes:** A benzene ring substituted with a cycloalkyl group, such as cyclopentylbenzene.
- **Bicyclic Aromatic Hydrocarbons:** These feature a benzene ring fused to a non-aromatic ring. Substituted indanes and tetralins, such as methylindane, fall into this category.

- Alkenylbenzenes: A benzene ring with an unsaturated alkyl substituent, for instance, pentenylbenzene isomers.

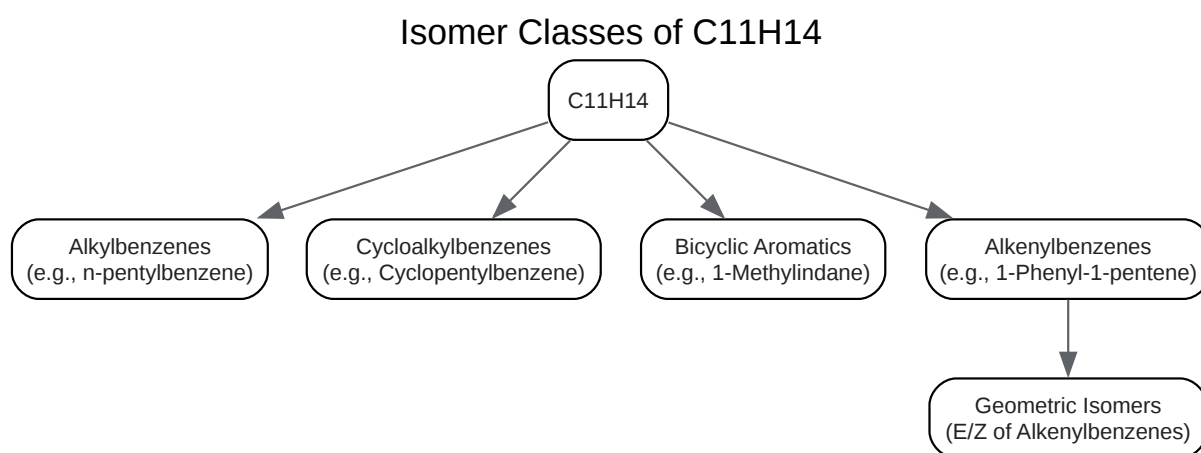
The structural differences between these isomers lead to distinct physical and chemical properties, as well as unique spectroscopic signatures.

## Isomerism in C<sub>11</sub>H<sub>14</sub>

The structural diversity of C<sub>11</sub>H<sub>14</sub> gives rise to various forms of isomerism, including constitutional and geometric isomerism.

- Constitutional Isomers: These isomers have the same molecular formula but different connectivity of atoms. For example, cyclopentylbenzene and (E)-1-phenyl-1-pentene are constitutional isomers.
- Geometric Isomers: These isomers have the same connectivity but differ in the spatial arrangement of atoms. An example is the cis/trans (E/Z) isomerism in alkenylbenzenes like 1-phenyl-1-pentene.

A logical breakdown of the isomer classes is presented in the following diagram:



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Caption: Logical relationship of major isomer classes for C<sub>11</sub>H<sub>14</sub>.

## Physicochemical and Spectroscopic Data of Representative Isomers

To illustrate the differences in properties among C<sub>11</sub>H<sub>14</sub> isomers, data for three representative compounds are presented below: Cyclopentylbenzene, (E)-1-Phenyl-1-pentene, and 1-Methylindane.

**Table 1: Physical Properties of Representative C<sub>11</sub>H<sub>14</sub> Isomers**

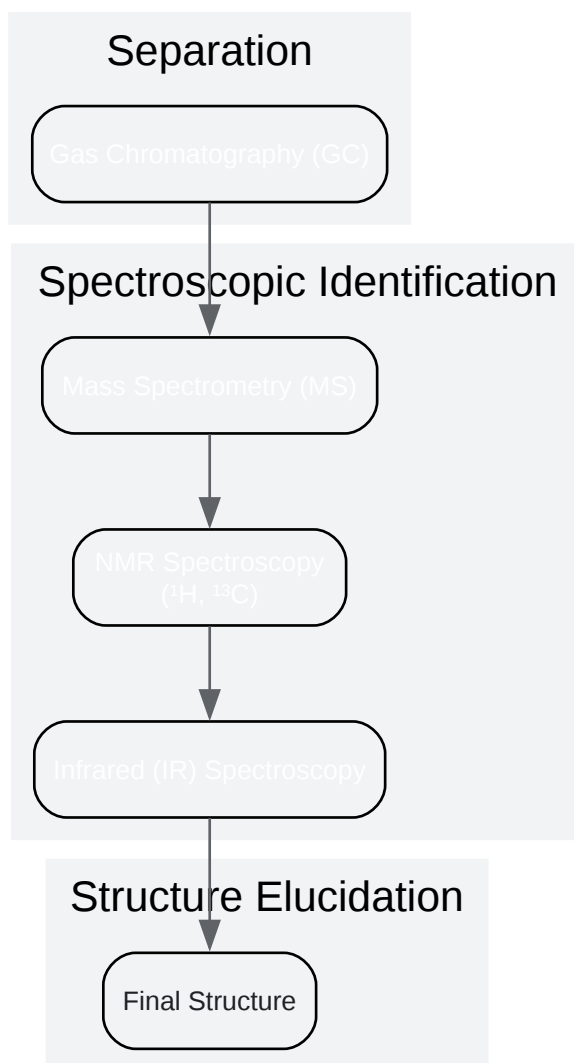
Property	Cyclopentylbenzene	(E)-1-Phenyl-1-pentene	1-Methylindane
CAS Number	700-88-9[1]	16002-93-0	767-58-8
Molecular Weight (g/mol)	146.23	146.23	132.20 (for indane)
Boiling Point (°C)	216[2]	215.3	~190
Density (g/mL)	0.948[2]	0.894	0.941
Refractive Index	1.528[2]	1.516	1.537

**Table 2: Spectroscopic Data of Representative C<sub>11</sub>H<sub>14</sub> Isomers**

Spectroscopic Data	Cyclopentylbenzene	(E)-1-Phenyl-1-pentene	1-Methylindane
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , $\delta$ ppm)	7.31-7.17 (m, 5H), 3.01 (quint, 1H), 2.08-1.55 (m, 8H)	7.35-7.15 (m, 5H), 6.39 (d, 1H), 6.25 (dt, 1H), 2.16 (q, 2H), 1.52 (sext, 2H), 0.96 (t, 3H)	7.20-7.08 (m, 4H), 3.33 (m, 1H), 2.95 (m, 1H), 2.45 (m, 1H), 2.15 (m, 1H), 1.85 (m, 1H), 1.28 (d, 3H)
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , $\delta$ ppm)	145.4, 128.3, 126.5, 125.7, 45.8, 34.5, 25.8	137.8, 131.5, 129.5, 128.3, 126.7, 125.8, 35.1, 22.4, 13.8	145.1, 142.9, 126.3, 124.5, 124.4, 120.5, 38.7, 31.6, 30.2, 19.4
IR ( $\text{cm}^{-1}$ )	3085, 3060, 3025 (Ar-H), 2955, 2870 (C-H), 1605, 1495, 1450 (C=C)	3080, 3060, 3025 (Ar-H), 2960, 2930, 2870 (C-H), 1600, 1495 (C=C), 965 (trans C=C-H bend)	3065, 3045, 3020 (Ar-H), 2955, 2925, 2865 (C-H), 1605, 1485, 1460 (C=C)
Mass Spec (m/z)	146 (M+), 117, 104, 91, 77	146 (M+), 117, 115, 91, 77	132 (M+), 117, 91

## Experimental Protocols for Characterization

A general workflow for the characterization of a  $\text{C}_{11}\text{H}_{14}$  isomer involves separation followed by spectroscopic analysis.

General Workflow for C<sub>11</sub>H<sub>14</sub> Isomer Characterization

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